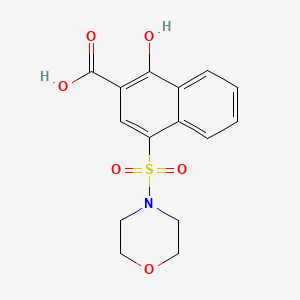![molecular formula C14H12O2S B14509620 Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- CAS No. 63744-05-8](/img/structure/B14509620.png)
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a formyl group and a hydroxymethyl group attached to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)benzaldehyde with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single formyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group in addition to the formyl group.
Thiobenzaldehyde: Features a sulfur atom in place of the oxygen in the formyl group.
Uniqueness
Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is unique due to the presence of both a hydroxymethyl group and a sulfur atom, which confer distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
63744-05-8 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)phenyl]sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-9,16H,10H2 |
Clave InChI |
DRNKVUXMUCJHRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)SC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


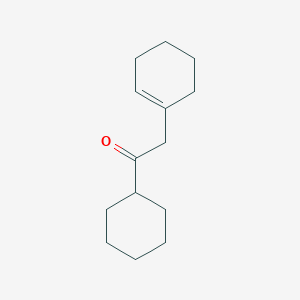
![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
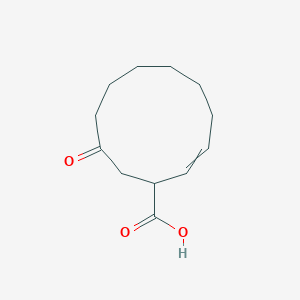
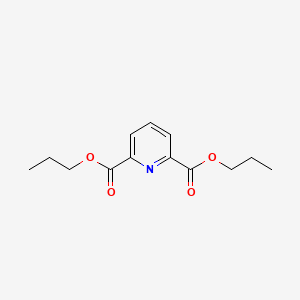
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
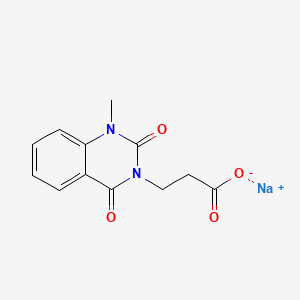
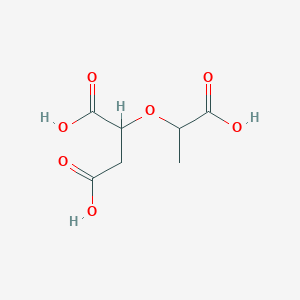
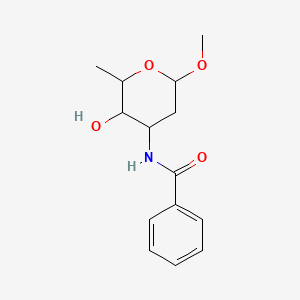
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


